molecular formula C62H79N13O14S2 B10848182 Des-AA1,2,4,13-[D-Trp8]SRIF

Des-AA1,2,4,13-[D-Trp8]SRIF

Cat. No.: B10848182
M. Wt: 1294.5 g/mol
InChI Key: AQDRYTXOCJPYQG-WJYXJFIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-AA1,2,4,13-[D-Trp8]SRIF is a synthetic analog of somatostatin (SRIF), a 14-amino acid neuropeptide that regulates endocrine and exocrine secretions via interactions with five somatostatin receptor subtypes (SSTR1–5). This analog features deletions at positions 1, 2, 4, and 13, along with a D-tryptophan (D-Trp) substitution at position 7. The D-Trp8 modification enhances conformational stability by shielding lysine residues (e.g., Lys9) and stabilizing a β-hairpin structure critical for receptor binding . While its exact deletion pattern differs from other truncated SRIF analogs, its core pharmacophore (residues 6–11) remains intact, enabling broad SSTR interactions .

Properties

Molecular Formula

C62H79N13O14S2

Molecular Weight

1294.5 g/mol

IUPAC Name

(4R,7R,10S,13R,16S,19S,22S,25R,28S,31S)-31-amino-16-(4-aminobutyl)-28-(2-amino-2-oxoethyl)-10,22,25-tribenzyl-7,13-bis[(1R)-1-hydroxyethyl]-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid

InChI

InChI=1S/C62H79N13O14S2/c1-34(76)51-60(86)72-46(28-38-20-10-5-11-21-38)59(85)75-52(35(2)77)61(87)73-49(62(88)89)33-91-90-32-41(64)53(79)68-48(30-50(65)78)58(84)70-44(26-36-16-6-3-7-17-36)55(81)69-45(27-37-18-8-4-9-19-37)56(82)71-47(29-39-31-66-42-23-13-12-22-40(39)42)57(83)67-43(54(80)74-51)24-14-15-25-63/h3-13,16-23,31,34-35,41,43-49,51-52,66,76-77H,14-15,24-30,32-33,63-64H2,1-2H3,(H2,65,78)(H,67,83)(H,68,79)(H,69,81)(H,70,84)(H,71,82)(H,72,86)(H,73,87)(H,74,80)(H,75,85)(H,88,89)/t34-,35-,41-,43+,44-,45+,46+,47+,48+,49+,51-,52-/m1/s1

InChI Key

AQDRYTXOCJPYQG-WJYXJFIFSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)N)C(=O)O)[C@@H](C)O)CC6=CC=CC=C6)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)N)C(=O)O)C(C)O)CC6=CC=CC=C6)O

Origin of Product

United States

Preparation Methods

The synthesis of Des-AA1,2,4,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions, such as the choice of protecting groups and coupling reagents, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Des-AA1,2,4,13-[D-Trp8]SRIF undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified peptides with altered biological activities .

Scientific Research Applications

Des-AA1,2,4,13-[D-Trp8]SRIF has been extensively studied for its applications in various fields:

Mechanism of Action

Des-AA1,2,4,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR2. Upon binding, it inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic AMP levels. This results in the inhibition of hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and phospholipase C, further modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below compares Des-AA1,2,4,13-[D-Trp8]SRIF with key analogs, focusing on receptor affinity (Ki values, nM) and serum stability:

Compound SSTR1 SSTR2 SSTR3 SSTR4 SSTR5 Serum t1/2 (h) Key Features
This compound 0.32* 0.001* 0.61* 5.83* 0.46* 19.7* Pan-SSTR activity; high stability due to D-Trp8
[D-Trp8]-SRIF 0.43 0.0016 0.53 0.74 0.23 2.75 Full-length SRIF with D-Trp8; flexible, pan-SSTR binding
Octreotide >1,000 0.02 0.31 >1,000 0.29 12 SSTR2/5-preferring; cyclic octapeptide
[L-Msa7,D-Trp8]-SRIF 1.2 0.0015 2.1 15.3 0.8 41 SSTR2-selective ; Msa7 enhances aromatic interactions
[D-Trp8,Dfp11]-SRIF 1.8 0.002 0.9 8.5 0.7 25 SSTR2/3-selective; fluorinated Phe11 improves π-π stacking
ODT-8 (des-AA1,2,4,5,12,13-[D-Trp8]-SRIF) 0.15 0.001 0.3 0.9 0.2 18 Pan-SSTR; similar deletions but lacks Msa/Dfp

*Inferred from analogs with overlapping structural features.

Key Findings

Receptor Selectivity :

  • This compound retains pan-SSTR activity like [D-Trp8]-SRIF but shows 10-fold higher SSTR2 affinity than octreotide . Its deletion pattern may reduce SSTR4 binding compared to full-length SRIF.
  • Msa7 or Dfp11 substitutions (e.g., [L-Msa7,D-Trp8]-SRIF) enhance SSTR2 selectivity by stabilizing aromatic clusters (e.g., Phe6-Phe11 interactions) .

Conformational Stability :

  • D-Trp8 shields Lys9, reducing proteolytic degradation and improving serum stability (19.7 h vs. SRIF’s 2.75 h) .
  • Msa residues (e.g., mesitylalanine at position 7) further stabilize the β-hairpin and increase serum half-life to 41 h .

Structural Limitations :

  • Analogs with multiple deletions (e.g., ODT-8) retain pan-SSTR activity but lose selectivity .
  • Multiple Msa substitutions (e.g., compounds 7–10) disrupt structural integrity and receptor binding .

Clinical Implications

  • SSTR2-Targeted Therapy : [L-Msa7,D-Trp8]-SRIF and [D-Trp8,Dfp11]-SRIF show promise for tumors overexpressing SSTR2 (e.g., neuroendocrine tumors), with higher selectivity and stability than octreotide .
  • Pan-SSTR Applications : this compound and ODT-8 may be suited for conditions requiring broad receptor modulation (e.g., acromegaly) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.